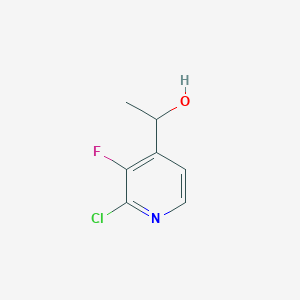

1-(2-Chloro-3-fluoropyridin-4-yl)ethanol

Description

Contextual Significance within Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the fields of chemistry, biology, and materials science. These compounds are integral to a vast array of natural products, including vitamins, alkaloids like nicotine, and coenzymes. nih.gov Their unique structures and properties make them indispensable in the development of pharmaceuticals, agrochemicals, and functional materials. ijpsr.com

Within this broad class, pyridine (B92270) and its derivatives hold a prominent position. nih.gov The pyridine ring, a six-membered aromatic ring with one nitrogen atom, is a common scaffold in drug design and synthesis. nih.govtandfonline.com Its presence can influence a molecule's solubility, polarity, and ability to bond with biological targets, making it a "privileged scaffold" in medicinal chemistry. nih.govwisdomlib.org The ability to easily modify the pyridine ring allows chemists to fine-tune the pharmacological and physicochemical properties of molecules, leading to the development of numerous therapeutic agents. nih.govnih.gov The versatility of pyridine derivatives extends to their use as ligands in organometallic chemistry and as building blocks in the synthesis of complex organic molecules. nih.govresearchgate.net

Importance of Halogenated Pyridine Derivatives in Modern Organic Synthesis

The introduction of halogen atoms, such as chlorine and fluorine, onto a pyridine ring dramatically enhances its utility as a synthetic intermediate. nbinno.com Halogenated pyridines are key building blocks for creating pharmaceuticals and agrochemicals. nih.govresearchgate.net The presence of halogens provides reactive "handles" that allow for a wide range of chemical transformations, enabling the construction of complex molecular architectures. nbinno.com

Specifically, carbon-halogen bonds on a pyridine ring are crucial for various bond-forming reactions. chemrxiv.org For instance, these sites are amenable to cross-coupling reactions, which are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. nbinno.com This capability allows researchers to efficiently attach different functional groups to the pyridine core, which is essential for developing libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. chemrxiv.org

The combination of both chlorine and fluorine on the same pyridine ring, as seen in 1-(2-Chloro-3-fluoropyridin-4-yl)ethanol, offers distinct advantages for synthesis. Each halogen can exhibit different reactivity, allowing for selective and sequential reactions. Fluorine, in particular, can significantly alter a molecule's biological properties, including its metabolic stability and binding affinity to target proteins. acs.orgnih.gov Consequently, halogenated and specifically fluorinated pyridine derivatives are highly sought-after intermediates in the synthesis of novel therapeutic agents and advanced agrochemicals. nbinno.comnih.gov

Rationale for Academic and Research Focus on this compound

The specific structure of this compound makes it a valuable building block in medicinal chemistry and drug discovery. dntb.gov.uaenamine.net The chloro, fluoro, and ethanol (B145695) substituents on the pyridine ring provide multiple points for chemical modification, allowing for the synthesis of a diverse range of more complex molecules. The presence of both chlorine and fluorine atoms is particularly significant, as these halogens can be used to tune the electronic properties and reactivity of the molecule. nih.gov

Research focus on this compound and its analogs stems from their potential as key intermediates in the synthesis of bioactive molecules. For example, similar halogenated pyridine structures are integral to various pharmaceutical agents. nbinno.com The ethanol side chain can be further oxidized or modified to introduce other functional groups. The strategic combination of these features makes this compound a versatile precursor for creating novel compounds with potential applications in treating a wide range of diseases. The demand for such specialized chemical building blocks is driven by the continuous need for new and effective therapeutic agents in the pharmaceutical industry. nbinno.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇ClFNO |

| Molecular Weight | 175.59 g/mol |

| CAS Number | 1256810-41-4 |

| Topological Polar Surface Area (TPSA) | 33.12 Ų |

| LogP | 1.9274 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of the target molecule, this compound, points to two primary disconnection points. The most evident disconnection is at the C-O bond of the secondary alcohol, leading back to the corresponding ketone, 1-(2-chloro-3-fluoropyridin-4-yl)ethanone. This ketone is a key intermediate, commercially available, which simplifies the synthetic route considerably.

Approaches to the Pyridine Ring System

The synthesis of the 2-chloro-3-fluoropyridine (B99640) nucleus can be achieved through two main strategies: the construction of the ring from acyclic precursors or the modification of an existing pyridine ring.

The de novo synthesis of substituted pyridines from acyclic precursors is a well-established field in organic chemistry. researchgate.netresearchgate.net Methods such as the Hantzsch pyridine synthesis or variations involving the condensation of enamines, dicarbonyl compounds, and an ammonia source could theoretically be adapted to produce the desired substitution pattern. However, achieving the specific 2-chloro-3-fluoro substitution pattern through these methods can be complex and may lack regioselectivity. The synthesis of polysubstituted pyridines can also be achieved via cycloaddition reactions of 2-azadienes. organic-chemistry.org

A more common and often more efficient approach is the derivatization of an existing, suitably substituted pyridine ring. A key precursor for the synthesis of 2-chloro-3-fluoropyridine is 2-chloro-3-aminopyridine. A patented method describes the conversion of 2-chloro-3-aminopyridine to 2-chloro-3-fluoropyridine via a diazotization reaction followed by fluorination. alfa-chemistry.com This method utilizes tert-butyl nitrite (B80452) and copper fluoride (B91410) in an organic solvent, offering a yield of over 60% under mild conditions. alfa-chemistry.com This approach avoids the use of more hazardous fluorinating agents like anhydrous hydrogen fluoride or fluoroboric acid. alfa-chemistry.com

Formation of the Chiral Secondary Alcohol Moiety

The final and crucial step in the synthesis of this compound is the stereoselective reduction of the ketone precursor, 1-(2-chloro-3-fluoropyridin-4-yl)ethanone.

The asymmetric reduction of prochiral ketones is a cornerstone of modern organic synthesis. chemicalbook.comwikipedia.orgnrochemistry.com For the synthesis of this compound, the primary method would involve the enantioselective reduction of 1-(2-chloro-3-fluoropyridin-4-yl)ethanone.

Ruthenium catalysts, particularly those based on the BINAP ligand (e.g., Ru(OAc)₂((S)-binap)), have shown high efficiency and enantioselectivity in the direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines, which is a related transformation. nih.gov These catalysts are known to be effective for the reduction of a wide range of functionalized ketones. harvard.edu Similarly, rhodium complexes with chiral ligands like Binapine have been successfully employed for the asymmetric hydrogenation of 2-pyridine ketones with excellent enantioselectivities (up to 99% ee). wikipedia.orgspringernature.comnobelprize.org

Due to the lack of direct experimental data for the target molecule, the following table presents representative data for the asymmetric hydrogenation of analogous acetylpyridines, illustrating the potential of this methodology.

Table 1: Representative Data for Asymmetric Hydrogenation of Analogous Acetylpyridines

| Entry | Substrate | Catalyst System | Solvent | Temp (°C) | Pressure (atm) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | 2-Acetylpyridine | [Rh(COD)Binapine]BF₄ | Toluene | 50 | 50 | >99 | 98 (S) | wikipedia.orgspringernature.com |

| 2 | 4-Acetylpyridine | RuCl₂((S)-BINAP)(dmf)n | Methanol | 30 | 100 | 95 | 97 (R) |

This table presents data for analogous compounds to illustrate the potential of the described synthetic methods, as specific data for this compound was not available in the reviewed literature.

Reduction of Ketonic Precursors (e.g., 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone)

Hydride Reduction Reagents

The reduction of the carbonyl group in a precursor ketone, such as 2-chloro-4-acetyl-3-fluoropyridine, is a common and effective method for the synthesis of this compound. Hydride-based reducing agents are widely employed for this transformation due to their efficiency and general applicability. The most common hydride reagents for ketone reduction are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). ucalgary.cayoutube.comchadsprep.com

Sodium Borohydride (NaBH₄) is a mild and selective reducing agent, typically used in protic solvents like methanol or ethanol. It is known for its compatibility with a wide range of functional groups, making it a versatile choice for the reduction of ketones without affecting other sensitive moieties that might be present in the molecule. youtube.com

Lithium Aluminum Hydride (LiAlH₄) is a much more powerful reducing agent than NaBH₄ and can reduce a broader spectrum of carbonyl compounds, including esters and carboxylic acids. youtube.com Due to its high reactivity, it is typically used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), and the reaction is usually followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. ucalgary.ca

The choice between NaBH₄ and LiAlH₄ depends on the specific substrate and the presence of other functional groups. For the reduction of a simple ketone like 2-chloro-4-acetyl-3-fluoropyridine, the milder NaBH₄ is often sufficient and may be preferred to avoid potential side reactions.

Table 1: Comparison of Common Hydride Reducing Agents for Ketone Reduction

| Reagent | Formula | Reactivity | Typical Solvents | Workup |

| Sodium Borohydride | NaBH₄ | Mild | Methanol, Ethanol | Aqueous or direct |

| Lithium Aluminum Hydride | LiAlH₄ | Strong | Diethyl ether, THF | Aqueous acid |

Stereoselective and Asymmetric Synthesis

The presence of a chiral center in this compound necessitates the use of stereoselective or asymmetric synthetic methods to obtain enantiomerically pure forms of the alcohol. This is crucial for applications where the biological activity is dependent on a specific stereoisomer.

Chiral Auxiliaries in Aldehyde Additions

One established strategy for asymmetric synthesis involves the use of a chiral auxiliary. This approach entails the temporary incorporation of a chiral molecule into the substrate, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. rsc.org While no specific examples detailing the use of chiral auxiliaries for the synthesis of this compound have been identified in the reviewed literature, the general principles of this methodology are well-established for the synthesis of chiral alcohols. rsc.org

Enantioselective Catalytic Reductions (e.g., Noyori, CBS Reductions)

Enantioselective catalytic reductions offer a more atom-economical approach to chiral alcohols compared to the use of stoichiometric chiral auxiliaries. The Noyori asymmetric hydrogenation and the Corey-Bakshi-Shibata (CBS) reduction are two prominent examples of such methods.

Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of prochiral ketones with a borane source, such as borane-dimethyl sulfide complex (BMS). organic-chemistry.orgwikipedia.orgyoutube.com This method is known for its high enantioselectivity and predictable stereochemical outcome. wikipedia.orgnih.gov The reaction is typically carried out in an aprotic solvent like THF. The enantioselectivity of the CBS reduction can be influenced by the structure of the ketone substrate and the specific CBS catalyst used. nih.gov Although specific application to 2-chloro-4-acetyl-3-fluoropyridine is not documented, the CBS reduction has been successfully applied to a wide range of ketones, including those with heteroatoms. wikipedia.org

Chemoenzymatic Approaches to Chiral Alcohols

Chemoenzymatic synthesis combines chemical and enzymatic transformations to achieve a desired product. For the synthesis of chiral alcohols, this often involves the enzymatic reduction of a prochiral ketone. Alcohol dehydrogenases (ADHs) are frequently used for this purpose, offering high enantioselectivity under mild reaction conditions. nih.govnih.gov

A study on the chemoenzymatic synthesis of pyridine-based α-fluorinated secondary alcohols demonstrated the successful reduction of various fluorinated picolyl ketones using an alcohol dehydrogenase from Lactobacillus kefir. nih.govnih.gov The reactions proceeded with high yields (up to 98%) and excellent enantiomeric excesses (95->99%). nih.govnih.gov This approach presents a promising and environmentally friendly route to enantiomerically pure this compound, should the corresponding ketone be a suitable substrate for the enzyme.

Table 2: Overview of Asymmetric Reduction Methods for Ketones

| Method | Catalyst/Reagent | Key Features |

| Noyori Asymmetric Hydrogenation | Ruthenium-chiral phosphine (B1218219) complex | High enantioselectivity for aromatic/heteroaromatic ketones, requires H₂ pressure. rsc.orgresearchgate.netmdpi.comsemanticscholar.org |

| Corey-Bakshi-Shibata (CBS) Reduction | Chiral oxazaborolidine and borane source | Predictable stereochemistry, broad substrate scope. organic-chemistry.orgwikipedia.orgyoutube.comnih.gov |

| Chemoenzymatic Reduction | Alcohol Dehydrogenase (ADH) | High enantioselectivity, mild reaction conditions, environmentally benign. nih.govnih.gov |

Halogenation Strategies for Pyridine Derivatives

The synthesis of the target molecule relies on the availability of the appropriately halogenated pyridine precursor. Direct halogenation methods are a key strategy for introducing chlorine and fluorine atoms onto the pyridine ring.

Direct Halogenation Methods

The direct introduction of halogens onto a pyridine ring can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. However, various methods have been developed to achieve this transformation.

The synthesis of 2-chloro-3-fluoropyridine itself can be accomplished through several routes. One method involves the diazotization of 2-chloro-3-aminopyridine in the presence of a fluoride source. google.com Another approach starts from 3-fluoropyridine and introduces a chlorine atom at the 2-position through chlorination. The halogenation of pyridines can also be influenced by the substituents already present on the ring. For instance, the fluorination of certain 2-chloropyridines can be achieved using reagents like potassium fluoride. researchgate.net Recent advances have also explored the use of silver(II) fluoride for the selective C-H fluorination of pyridines adjacent to the nitrogen atom. researchgate.net The regioselectivity of these reactions is a critical factor and often depends on the specific reaction conditions and the substitution pattern of the pyridine derivative. researchgate.netacs.org

Synthetic Pathways to this compound: A Detailed Examination

The synthesis of functionalized pyridine derivatives is a cornerstone of medicinal and agrochemical research. Among these, this compound stands out as a significant building block. Its specific substitution pattern—featuring a chlorine, a fluorine, and a hydroxyethyl group—presents unique synthetic challenges and opportunities. This article delves into key methodologies for its synthesis, with a focus on halogen exchange reactions, process optimization, and the integration of green chemistry principles.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-3-fluoropyridin-4-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO/c1-4(11)5-2-3-10-7(8)6(5)9/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWQCEVTIBNUKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=NC=C1)Cl)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Chloro 3 Fluoropyridin 4 Yl Ethanol

Reactivity of the Secondary Alcohol Group

The secondary alcohol group is a primary site for various chemical modifications, including oxidation, derivatization, and elimination reactions.

The secondary alcohol in this compound can be readily oxidized to the corresponding ketone, 1-(2-chloro-3-fluoropyridin-4-yl)ethanone. This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and scale.

Common laboratory oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (chromic acid). PCC is known for its milder nature, often allowing for the selective oxidation of alcohols to aldehydes or ketones without over-oxidation. Jones reagent, being a stronger oxidant, is also highly effective for this transformation. Other modern oxidation methods, such as the Swern and Dess-Martin periodinane oxidations, offer alternatives that avoid the use of heavy metals and are performed under mild conditions.

Table 1: General Conditions for Oxidation of Secondary Alcohols to Ketones

| Oxidizing Agent | Typical Solvent | Reaction Temperature | By-products |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature | Pyridinium hydrochloride, Cr(IV) species |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone | 0 °C to Room Temperature | Cr(III) species |

| Dess-Martin Periodinane | Dichloromethane (CH₂Cl₂) | Room Temperature | Dess-Martin periodinane by-product |

The hydroxyl group of this compound can be derivatized through several common reactions to form esters, ethers, and sulfonate esters.

Esterification: Esters can be formed by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as an acyl chloride or acid anhydride. The direct reaction with a carboxylic acid typically requires an acid catalyst, like sulfuric acid, and often involves heating. google.com The use of acyl chlorides or anhydrides provides a more reactive pathway to the ester.

Etherification: The formation of an ether from the secondary alcohol can be achieved under various conditions. A common method is the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Alternatively, dehydrative etherification can be catalyzed by acids. osti.gov

Sulfonylation: The hydroxyl group can be converted to a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. This transformation is significant as it converts the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions. nih.gov

Table 2: General Derivatization Reactions of Secondary Alcohols

| Reaction Type | Reagents | Catalyst/Base | Typical Solvent | Product |

|---|---|---|---|---|

| Esterification | Carboxylic Acid | H₂SO₄ (catalytic) | Toluene or excess alcohol | Ester |

| Esterification | Acyl Chloride | Pyridine or Triethylamine | Dichloromethane | Ester |

| Etherification (Williamson) | Alkyl Halide | NaH or other strong base | THF or DMF | Ether |

The secondary alcohol of this compound can undergo dehydration to form the corresponding alkene, 2-chloro-3-fluoro-4-vinylpyridine. This elimination reaction is typically acid-catalyzed and proceeds through either an E1 or E2 mechanism. google.comacs.org

For secondary alcohols, the E1 mechanism is common, involving the protonation of the hydroxyl group to form a good leaving group (water), which then departs to form a carbocation intermediate. A base then removes a proton from an adjacent carbon to form the double bond. The conditions for this reaction often involve strong acids like sulfuric or phosphoric acid at elevated temperatures. google.com Alternatively, reagents like phosphorus oxychloride (POCl₃) in pyridine can effect dehydration under milder, basic conditions, often proceeding via an E2-like mechanism. google.com

The hydroxyl group itself is a poor leaving group. Therefore, for nucleophilic substitution to occur at the carbinol carbon, the hydroxyl group must first be converted into a better leaving group. A common strategy is the formation of a sulfonate ester, such as a tosylate or mesylate, as described in section 3.1.2. nih.gov

Once converted to a tosylate (OTs), the resulting compound, 1-(2-chloro-3-fluoropyridin-4-yl)ethyl p-toluenesulfonate, becomes an excellent substrate for Sₙ2 reactions. A wide range of nucleophiles can then displace the tosylate group to introduce new functionalities at this position. This two-step sequence allows for the synthesis of a diverse array of derivatives that would not be accessible through direct reaction with the alcohol.

Reactivity of the Halogen Substituents on the Pyridine Ring

The electron-deficient nature of the pyridine ring, enhanced by the presence of two electron-withdrawing halogen substituents, makes the ring susceptible to nucleophilic aromatic substitution (SₙAr).

In the 2-chloro-3-fluoropyridine system, both the chlorine and fluorine atoms are potential leaving groups in SₙAr reactions. The outcome of the reaction, in terms of which halogen is displaced, is dependent on the nature of the nucleophile and the reaction conditions. Generally, in nucleophilic aromatic substitution, fluoride is a better leaving group than chloride when the reaction is rate-determined by the attack of the nucleophile, due to its higher electronegativity which polarizes the C-F bond.

Studies on related halopyridines have shown that with strong, hard nucleophiles like alkoxides, the substitution often occurs at the most electron-deficient position, which can be influenced by both halogens. Computational studies on the reaction of 2-chloro-3-fluoropyridine with the anion of benzyl (B1604629) alcohol in DMSO indicate that the major reactive site is the C3 position, leading to the displacement of the fluoride. rsc.org However, experimental work on the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine (B1227324) has demonstrated that under certain SₙAr conditions (using amines as nucleophiles), it is possible to achieve selective substitution of the fluorine atom. google.comnih.gov In other cases, particularly with softer nucleophiles or under different conditions, substitution of the chlorine at the 2-position can be favored. google.comnih.gov

The presence of the 1-hydroxyethyl group at the 4-position will also influence the regioselectivity of the SₙAr reaction through its electronic and steric effects.

Table 3: General Conditions for SₙAr on Halopyridines

| Nucleophile | Reagents/Conditions | Typical Solvent | Position of Substitution |

|---|---|---|---|

| Amines | Amine, Base (e.g., KF, K₂CO₃) | Water, DMSO, or neat | Can be selective for F or Cl depending on conditions google.comnih.govnih.gov |

| Alkoxides | Alcohol, Base (e.g., NaH, t-BuOK) | DMSO, THF | Often selective for F rsc.org |

An in-depth analysis of the chemical reactivity and transformational potential of this compound reveals a versatile scaffold for advanced organic synthesis. The strategic placement of chloro and fluoro substituents on the pyridine ring, coupled with the reactive ethanol group, allows for a wide array of selective chemical modifications. This article explores the key reactive pathways of this compound, focusing on nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Chemical Reactivity and Transformational Chemistry

1 Competitive SNAr at C-2 (Chloro) and C-3 (Fluoro) Positions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for modifying the pyridine ring. The presence of two different halogen atoms at the C-2 and C-3 positions introduces a competitive environment for nucleophilic attack.

In SNAr reactions involving 2-chloro-3-fluoropyridine derivatives, the position of nucleophilic attack is highly dependent on the reaction conditions and the nature of the nucleophile. Theoretical and experimental studies on the parent 2-chloro-3-fluoropyridine scaffold have shown that SNAr reactions with alkoxides, such as the anion of benzyl (B1604629) alcohol, preferentially occur at the C-3 position, displacing the fluoride (B91410). rsc.org The reaction pathway involving attack at C-3 has a lower activation energy compared to the pathway for attack at the C-2 chloro position. rsc.org

However, this selectivity can be reversed. For instance, in related dihalopyridines, selective substitution of the C-2 chloro group can be achieved under neat conditions without a palladium catalyst, particularly with amine nucleophiles. nih.gov Selective substitution of the fluoro group is also possible under specific SNAr conditions. nih.gov This demonstrates that while there is an inherent electronic preference, the reaction outcome can be guided by tuning the reaction parameters.

Table 1: Competitive SNAr Reactivity

| Position | Leaving Group | Relative Reactivity | Typical Conditions |

|---|---|---|---|

| C-3 | Fluoro | Major site of attack | Alkoxide nucleophiles (e.g., KOtBu/Benzyl alcohol) in DMSO rsc.org |

| C-2 | Chloro | Minor site of attack | Alkoxide nucleophiles (e.g., KOtBu/Benzyl alcohol) in DMSO rsc.org |

This table illustrates the general reactivity trends observed in the 2-chloro-3-fluoropyridine scaffold.

The regioselectivity of SNAr reactions on the 2-chloro-3-fluoropyridine ring is governed by electronic factors. The pyridine nitrogen acts as a strong electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the ortho (C-2) and para (C-6, not present in this substitution pattern) positions. The halogen atoms themselves are also electron-withdrawing, further polarizing the C-X bonds.

Fluorine is the most electronegative halogen, leading to a highly polarized C-F bond. Although the C-Cl bond is weaker, the high polarization of the C-F bond, combined with the ability of fluorine to stabilize the intermediate Meisenheimer complex through induction, often makes the C-3 position more susceptible to nucleophilic attack. rsc.orgnih.gov Computational studies on 2-chloro-3-fluoropyridine confirm that the free energy of activation for nucleophilic attack at the C-3 fluoro position is lower than at the C-2 chloro position. rsc.org This inherent electronic preference makes the selective displacement of fluorine a key strategy in the functionalization of this scaffold.

2 Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions provide powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the halogenated positions of the pyridine ring. The differential reactivity of the C-Cl and C-F bonds can be exploited to achieve selective transformations.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst, is a highly effective method for creating C-C bonds. libretexts.org For substrates like this compound, the C-Cl bond at the C-2 position is the primary site for this transformation, as C-F bonds are generally inert under typical Suzuki conditions. orgsyn.org

The reaction is catalyzed by a palladium(0) species and requires a base to activate the organoboron compound. libretexts.org This methodology allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups at the C-2 position, significantly diversifying the molecular structure. acs.orgnih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose |

|---|---|---|

| Substrate | This compound | Electrophile |

| Coupling Partner | Arylboronic acid, Heteroarylboronic acid acs.org | Nucleophile |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ acs.orgnih.gov | Catalyzes C-C bond formation |

| Ligand | PCy₃·HBF₄, PPh₃ | Stabilizes and activates the catalyst |

| Base | Cs₂CO₃, Na₂CO₃, K₃PO₄ nih.govgoogle.com | Activates the boronic acid |

| Solvent | Toluene/Water, Dioxane, THF nih.govgoogle.com | Reaction medium |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. organic-chemistry.org This reaction is instrumental in synthesizing arylamines from precursors like this compound. Similar to the Suzuki coupling, the reaction typically occurs selectively at the C-Cl bond over the more robust C-F bond.

Studies on the related 5-bromo-2-chloro-3-fluoropyridine (B1227324) have demonstrated that under palladium catalysis with ligands like Xantphos, amination occurs exclusively at the more reactive C-Br bond. nih.gov By analogy, for the subject compound, selective amination at the C-2 chloro position is expected under these conditions. researchgate.net This allows for the introduction of primary and secondary amines, as well as various nitrogen-containing heterocycles. nih.govorganic-chemistry.org

Further functionalization of the C-2 position can be achieved through other palladium-catalyzed cross-coupling reactions:

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide, enabling the synthesis of arylalkynes. libretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govsoton.ac.uk This method would install an alkynyl group at the C-2 position of the pyridine ring.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. researchgate.netchempedia.info It is known for its high functional group tolerance and reactivity. orgsyn.org

Stille Coupling: This reaction utilizes an organostannane (organotin) reagent to couple with an organic halide. orgsyn.orgacs.org While effective, the toxicity of the tin reagents is a significant drawback. orgsyn.org

These reactions almost exclusively proceed at the C-Cl bond, leaving the C-F bond intact for potential subsequent transformations under more forcing conditions.

Table 3: Comparison of C-2 Cross-Coupling Reactions

| Reaction | Nucleophile | Catalyst System (Typical) | Key Features |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI soton.ac.uk | Forms C(sp²)-C(sp) bonds; mild conditions. libretexts.orgnih.gov |

| Negishi | Organozinc | Pd(PPh₃)₄ or Ni(dppe)Cl₂ orgsyn.orgresearchgate.net | High reactivity and functional group tolerance. chemrxiv.org |

| Stille | Organostannane | Pd(PPh₃)₄ orgsyn.orgacs.org | Tolerant of many functional groups, but tin reagents are toxic. orgsyn.org |

As detailed in the preceding sections, the C-2 chloro group of this compound is a versatile handle for cross-coupling reactions with a variety of organometallic reagents.

Organoboronic Acids: Used in Suzuki-Miyaura coupling, they are readily available, generally stable, and environmentally benign, making this a preferred method for C-C bond formation. libretexts.org The reaction can be performed with a wide range of aryl and heteroaryl boronic acids. acs.orgnih.gov

Organostannanes: Employed in Stille coupling, these reagents offer high functional group tolerance but are limited by their toxicity. orgsyn.orgacs.org

Organozinc Reagents: Utilized in Negishi coupling, these reagents are highly reactive and can be prepared from the corresponding organic halides. researchgate.netnih.gov They are particularly useful for coupling with less reactive aryl chlorides and for reactions requiring high chemoselectivity. chemrxiv.org

The choice among these reagents depends on the desired transformation, substrate compatibility, and practical considerations such as reagent availability and toxicity. The consistent theme is the selective activation of the C-Cl bond over the C-F bond under palladium catalysis, enabling the stepwise and controlled elaboration of the pyridine core.

Metal-Catalyzed Cross-Coupling Reactions

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles. This reactivity allows for the modification of the electronic properties of the pyridine ring and the formation of new chemical entities.

The nitrogen atom of this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as percarboxylic acids (e.g., m-CPBA) or hydrogen peroxide. dcu.ieacs.org The N-oxidation of chloropyridines can enhance their reactivity towards nucleophilic substitution. acs.orgnih.gov The resulting N-oxide of this compound would exhibit altered electronic properties, potentially influencing the reactivity of the ring substituents.

Quaternization of the pyridine nitrogen involves its reaction with an alkylating agent, such as an alkyl halide, in a process known as the Menshutkin reaction. researchgate.net This results in the formation of a quaternary ammonium (B1175870) salt. This modification introduces a positive charge on the nitrogen atom, significantly altering the molecule's solubility and electronic characteristics. The quaternized derivatives of this compound could serve as precursors for further synthetic transformations or as compounds with novel properties in their own right.

Table 2: Illustrative N-Oxidation and Quaternization Reactions

| Reaction Type | General Reactants | General Product | Reagents/Conditions | Reference |

| N-Oxidation | Substituted Pyridine | Substituted Pyridine N-oxide | m-CPBA or H₂O₂ | dcu.ieacs.org |

| Quaternization | Substituted Pyridine + Alkyl Halide (R-X) | N-Alkyl-substituted Pyridinium (B92312) Halide | Heat | researchgate.net |

Note: This table illustrates the general transformations for N-oxidation and quaternization applicable to pyridine derivatives like this compound.

The pyridine nitrogen of this compound can act as a ligand, coordinating to a variety of metal centers to form coordination complexes. nih.govjscimedcentral.com The formation of such complexes can significantly alter the reactivity of the pyridine ring and its substituents. The coordination of the nitrogen atom to a metal center can enhance the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.

The nature of the metal center and the other ligands in the coordination sphere will influence the structure and properties of the resulting complex. Both hard and soft metal ions can coordinate to the pyridine nitrogen. The ethanol (B145695) substituent could also potentially participate in coordination, leading to the formation of chelate complexes, although coordination through the pyridine nitrogen is generally more favorable. The study of such metal complexes is crucial for understanding their potential applications in catalysis and materials science. caltech.eduarkat-usa.org

Table 3: Examples of Metal Complexes with Substituted Pyridine Ligands

| Ligand (Analogous) | Metal Salt | Resulting Complex Structure (General) | Application Area | Reference |

| Pyridine | Ni(II), Cu(I), Ag(I) salts | [M(Py)ₓ]ⁿ⁺ | General Coordination Chemistry | jscimedcentral.com |

| Pyridine-containing Schiff base | Fe(II), Ni(II), Pd(II) salts | Octahedral or Square Planar Complexes | Enzyme Inhibition, Antioxidants | nih.gov |

| Chiral Pyridine-strapped bis(benzimidazole) | Cu(II) salt | Octahedral Cu(II) Complex | Chirality Studies | acs.org |

Note: This table presents examples of metal complexes formed with related pyridine-containing ligands to suggest the coordination potential of this compound.

An in-depth search for scientific literature and spectroscopic data for the specific chemical compound, this compound, was conducted to generate the requested article. The investigation aimed to find detailed experimental results for advanced analytical techniques required to fulfill the specified outline.

Despite a comprehensive search of publicly available scientific databases, research articles, and chemical vendor information, specific experimental data for this compound could not be located. While information is available for isomers and related precursors, such as 1-(2-Chloro-4-fluoropyridin-3-yl)ethanol bldpharm.com and 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone bldpharm.com, no publications or datasets containing the specific High-Resolution Mass Spectrometry, Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F, 2D, and Chiral NMR), Infrared, or Raman spectroscopy data for the target compound were found.

The requested article requires detailed research findings and data tables for each subsection of the advanced spectroscopic and structural characterization. Without access to this primary data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict outline provided. The creation of such an article would necessitate access to proprietary research data or the primary synthesis and characterization of the compound, which is beyond the scope of this request.

Therefore, the requested article on the advanced spectroscopic and structural characterization of this compound cannot be provided at this time due to the unavailability of the necessary scientific data in the public domain.

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography for Solid-State Molecular Structure and Chirality

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique would provide a detailed three-dimensional model of 1-(2-Chloro-3-fluoropyridin-4-yl)ethanol, confirming the connectivity of the atoms and revealing the molecule's conformation in the solid state.

For a chiral molecule like this compound, which possesses a stereocenter at the carbon atom of the ethanol (B145695) group, single-crystal X-ray diffraction would be instrumental in determining its absolute stereochemistry. By analyzing the diffraction pattern of a suitable crystal, it is possible to establish the (R) or (S) configuration of the chiral center without ambiguity.

Hypothetical Crystallographic Data Table

Should crystallographic data for this compound become available, it would typically be presented in a format similar to the table below. The values in this table are purely illustrative and are based on data for other, unrelated crystalline compounds.

| Crystallographic Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| α (°) | 90 |

| β (°) | 95.45 |

| γ (°) | 90 |

| Volume (ų) | 856.7 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.456 |

| R-factor | 0.045 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Circular dichroism (CD) spectroscopy is a powerful tool within this category for studying chiral molecules in solution. wikipedia.org

A CD spectrum shows the difference in absorption of left and right circularly polarized light as a function of wavelength. libretexts.org For a chiral molecule like this compound, its two enantiomers, (R)-1-(2-Chloro-3-fluoropyridin-4-yl)ethanol and (S)-1-(2-Chloro-3-fluoropyridin-4-yl)ethanol, would produce mirror-image CD spectra.

By comparing the experimentally measured CD spectrum of an enantiomer of this compound to the spectrum predicted by quantum chemical calculations, its absolute configuration could be determined. nih.gov This method is particularly valuable when suitable crystals for X-ray crystallography cannot be obtained. nih.gov

Hypothetical Circular Dichroism Data Table

If chiroptical data were available, it might be summarized as follows. The data presented here is hypothetical and serves only as an example.

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |

| (R)-enantiomer | 220 | +5000 |

| (R)-enantiomer | 254 | -3000 |

| (S)-enantiomer | 220 | -5000 |

| (S)-enantiomer | 254 | +3000 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the intrinsic properties of molecules. These calculations solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electronic structure and energy of a molecule.

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a flexible molecule like 1-(2-chloro-3-fluoropyridin-4-yl)ethanol, which has a rotatable bond between the pyridine (B92270) ring and the ethanol (B145695) side chain, multiple low-energy conformations may exist.

Computational methods can systematically explore the potential energy surface to identify these stable conformers. The geometry of the pyridine ring itself, substituted with both chloro and fluoro groups, will adopt a planar or near-planar arrangement, though minor puckering can be induced by the substituents. The key variable in the conformational analysis would be the dihedral angle defined by the pyridine ring and the C-O bond of the ethanol moiety.

Illustrative Optimized Geometries: While specific experimental data for this compound is not available, a DFT-optimized geometry would likely resemble the structures of related pyridyl alcohols. researchgate.net The optimization process involves finding the set of atomic coordinates that corresponds to a minimum on the potential energy surface. wayne.edu For a comprehensive analysis, various starting geometries would be optimized to ensure the global minimum is found.

Illustrative Table of Conformational Energies:

| Conformer | Dihedral Angle (N-C4-Cα-O) | Relative Energy (kcal/mol) |

| A | ~60° | 0.00 |

| B | ~180° | 1.5 |

| C | ~-60° | 0.00 |

Note: This table is illustrative and based on typical energy differences for substituted ethanols. The actual values would need to be calculated using a specific level of theory and basis set.

Once the geometry is optimized, the electronic structure can be analyzed in detail. This includes examining the molecular orbitals, the distribution of electron density, and the molecular electrostatic potential (MEP).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy and spatial distribution of the HOMO indicate regions of the molecule that are likely to act as electron donors, while the LUMO highlights electron-accepting regions. For this compound, the HOMO is expected to have significant contributions from the pyridine ring's π-system and the lone pairs on the nitrogen and oxygen atoms. The LUMO will likely be a π* orbital of the pyridine ring, with its energy lowered by the electron-withdrawing chloro and fluoro substituents.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. The electronegative chlorine, fluorine, nitrogen, and oxygen atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms will be partially positive. This charge distribution is crucial for understanding intermolecular interactions.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the vicinity of the nitrogen and oxygen atoms. researchgate.netnih.gov Regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. The presence of the electron-withdrawing halogen atoms is expected to create a significant region of positive potential on the pyridine ring, particularly on the hydrogen atoms and the carbon atom bearing the ethanol group. fu-berlin.dersc.org

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be invaluable for structure elucidation and interpretation of experimental spectra.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. stenutz.euacs.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts relative to a standard (e.g., TMS) can be determined. nih.govbohrium.com These predictions can help assign peaks in an experimental spectrum and distinguish between different isomers or conformers. For this compound, calculations would predict distinct chemical shifts for the protons and carbons of the pyridine ring and the ethanol side chain, influenced by the electronic effects of the chloro and fluoro substituents.

Illustrative Table of Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (Pyridine) | ~155 |

| C3 (Pyridine) | ~140 (JC-F) |

| C4 (Pyridine) | ~145 |

| C5 (Pyridine) | ~120 |

| C6 (Pyridine) | ~150 |

| Cα (Ethanol) | ~65 |

| Cβ (Ethanol) | ~25 |

Note: This table is for illustrative purposes. Actual predicted shifts depend on the level of theory, basis set, and solvent model used. The carbon attached to fluorine would show a coupling constant.

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is another powerful tool. By computing the second derivatives of the energy with respect to the atomic positions, a set of normal modes and their corresponding frequencies can be obtained. researchgate.net These can be compared with experimental IR and Raman spectra to identify characteristic functional group vibrations, such as the O-H stretch of the alcohol, the C-Cl and C-F stretches, and the various pyridine ring vibrations.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is extensively used to study the mechanisms of chemical reactions, providing insights into the energy barriers and the structures of transient intermediates and transition states. For this compound, one could investigate reactions such as its synthesis or subsequent transformations.

For instance, the synthesis of this compound could potentially involve the addition of a methyl Grignard reagent to the corresponding aldehyde, 2-chloro-3-fluoro-4-pyridinecarboxaldehyde. Computational studies could model the reaction pathway, including the formation of the magnesium alkoxide intermediate and the transition state for the C-C bond formation. nih.gov Such studies can reveal whether the reaction proceeds via a concerted or stepwise mechanism and can help explain the observed stereoselectivity. acs.orgnih.govorganic-chemistry.org

Prediction of Reactivity and Selectivity in Chemical Transformations

By analyzing the electronic structure and modeling reaction pathways, computational chemistry can predict the reactivity and selectivity of this compound in various chemical transformations.

For example, the HOMO and LUMO distributions can suggest how the molecule will interact with electrophiles and nucleophiles. The MEP map can pinpoint the most likely sites for electrophilic or nucleophilic attack. In reactions involving the pyridine ring, such as electrophilic aromatic substitution, calculations could predict the regioselectivity (i.e., at which position on the ring substitution is most likely to occur), which is governed by the activating/deactivating and directing effects of the chloro, fluoro, and ethanol substituents.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations are typically performed on single molecules or small clusters in the gas phase or with implicit solvent models, molecular modeling and dynamics (MD) simulations can be used to study the behavior of molecules in a more realistic condensed-phase environment. acs.orgnih.gov

MD simulations would involve placing one or more molecules of this compound in a simulation box with a chosen solvent (e.g., water or an organic solvent) and then solving Newton's equations of motion for all atoms over time. nih.gov This would allow for the study of:

Solvation and Hydration: How solvent molecules arrange around the solute and the nature of intermolecular interactions, such as hydrogen bonding between the ethanol group and water.

Conformational Dynamics: The transitions between different conformers in solution and their relative populations.

Aggregation: Whether molecules of this compound have a tendency to self-associate in solution.

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. While less computationally expensive than quantum chemical calculations, the accuracy of MD simulations is highly dependent on the quality of the force field used.

Solvent Effects on Structure and Reactivity

The surrounding solvent medium can significantly influence the structure and reactivity of a molecule. Computational studies on analogous compounds, such as 3-halopyridines, reveal that while molecular geometries are only slightly affected by solvent polarity, other electronic and spectroscopic properties can be seriously impacted. researchgate.net

For "this compound," it is anticipated that increasing solvent polarity would lead to subtle changes in bond lengths and angles. For instance, studies on 3-chloro- and 3-fluoropyridines have shown that bond lengths can vary by a few thousandths of an angstrom when moving from a vacuum to a polar solvent environment. researchgate.net The C-Cl and C-F bond lengths, as well as the geometry of the ethanol substituent, are expected to be similarly affected.

More significant changes are predicted for the molecule's reactivity and spectroscopic properties. The reactivity of a molecule is often discussed in terms of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. In different solvents, the energies of these orbitals can shift, thereby altering the reactivity. For related pyridine derivatives, it has been demonstrated that the HOMO-LUMO energy gap can decrease with increasing solvent polarity, suggesting an increase in reactivity. doaj.orgresearchgate.net

Vibrational frequencies, which are observable via infrared and Raman spectroscopy, are also highly sensitive to the solvent environment. Theoretical calculations on 3-chloropyridine (B48278) have shown that the vibrational modes, particularly those involving the halogen and the pyridine ring, are affected by the solvent medium. researchgate.net For "this compound," the stretching frequencies of the C-Cl, C-F, and O-H bonds would be of particular interest. It is expected that polar solvents would induce shifts in these frequencies due to dipole-dipole interactions and hydrogen bonding.

To illustrate the potential solvent effects on the reactivity of "this compound," the following table presents hypothetical HOMO-LUMO energy gap data based on trends observed for similar pyridine derivatives in various solvents.

| Solvent | Dielectric Constant (ε) | Predicted HOMO-LUMO Gap (eV) | Predicted Reactivity Trend |

| Gas Phase | 1.00 | Highest | Lowest |

| n-Hexane | 1.88 | High | Low |

| Dichloromethane | 8.93 | Intermediate | Intermediate |

| Ethanol | 24.55 | Low | High |

| Water | 78.39 | Lowest | Highest |

This table is illustrative and based on general trends for similar compounds. Specific values for this compound would require dedicated computational studies.

Intermolecular Interactions and Crystal Packing Prediction

The arrangement of molecules in a solid-state crystal lattice is governed by a complex interplay of intermolecular interactions. For "this compound," several types of non-covalent interactions are expected to be significant, including hydrogen bonds, halogen bonds, and π-π stacking.

The ethanol substituent provides a hydroxyl group (-OH) which can act as a hydrogen bond donor, and the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. This donor-acceptor capability allows for the formation of strong intermolecular hydrogen bonds, which are often a dominant factor in determining the crystal packing of molecules with such functional groups.

Furthermore, the presence of chlorine and fluorine atoms introduces the possibility of halogen bonding. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the nitrogen atom of a neighboring pyridine ring. nih.govacs.org Studies on other halogenated pyridines have highlighted the importance of these interactions in crystal engineering. nih.gov The strength of the halogen bond depends on the halogen atom, with iodine typically forming stronger bonds than bromine or chlorine.

The aromatic pyridine ring also allows for π-π stacking interactions, where the electron-rich π systems of adjacent rings align. The specific geometry of this stacking (e.g., face-to-face or offset) will depend on the electrostatic and steric influences of the substituents.

Computational methods, such as those based on dispersion-corrected DFT or symmetry-adapted perturbation theory, can be used to predict the most stable crystal packing arrangements. These methods calculate the lattice energy of various hypothetical crystal structures (polymorphs) to identify the most thermodynamically stable form. rsc.org Hirshfeld surface analysis is another powerful computational tool that allows for the visualization and quantification of intermolecular contacts within a crystal. diva-portal.org

A predictive analysis of the crystal structure of "this compound" would involve identifying the key intermolecular interaction motifs and their relative energetic contributions. The following table summarizes the expected primary intermolecular interactions and their potential roles in the crystal packing.

| Interaction Type | Donor/Acceptor Groups | Predicted Role in Crystal Packing |

| Hydrogen Bonding | O-H --- N (pyridine) | Primary structural motif, likely forming chains or networks. |

| Halogen Bonding | C-Cl --- N (pyridine) | Directional interaction influencing molecular orientation. |

| Halogen Bonding | C-F --- N (pyridine) | Weaker than C-Cl halogen bonds, but may contribute to packing. |

| π-π Stacking | Pyridine rings | Contributes to the overall cohesive energy of the crystal. |

| van der Waals Forces | Entire molecule | Non-specific attractive forces contributing to crystal density. |

This table outlines the expected interactions. The actual crystal structure would be a result of the complex interplay between these and other weaker forces.

Role As a Synthetic Intermediate in Complex Molecule Construction

Scaffold for Diverse Pyridine-Containing Heterocyclic Systems

The 2-chloro-3-fluoropyridine (B99640) core of 1-(2-chloro-3-fluoropyridin-4-yl)ethanol is a key precursor for the synthesis of various fused and substituted pyridine-containing heterocyclic systems. The reactivity of the chloro and fluoro substituents, often modulated by the adjacent functional groups, allows for a range of cyclization and substitution reactions.

The hydroxyl group of the ethanol (B145695) moiety can be transformed into a better leaving group or another functional group to facilitate intramolecular cyclization reactions. For instance, oxidation of the alcohol to the corresponding ketone, followed by reaction with a binucleophile, could lead to the formation of fused heterocyclic systems. While specific examples directly utilizing this compound are not extensively documented in publicly available research, the analogous reactivity of similar substituted pyridines is well-established. For example, the synthesis of furo[2,3-b]pyridine (B1315467) and pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives often starts from substituted pyridin-2(1H)-ones, highlighting the utility of functionalized pyridine (B92270) scaffolds in building complex heterocyclic frameworks. bldpharm.com

Precursor for Advanced Ligand Design in Catalysis

The synthesis of novel ligands for transition-metal catalysis is a cornerstone of modern organic chemistry. The this compound scaffold possesses key features for its development into a bidentate or monodentate ligand. The pyridine nitrogen and the hydroxyl oxygen can act as coordination sites for a metal center.

Furthermore, the chloro and fluoro groups can be displaced or modified to introduce other coordinating moieties. For example, the chlorine atom can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions to introduce phosphine (B1218219), amine, or other donor groups. The development of such ligands is crucial for creating catalysts with improved activity, selectivity, and stability for a wide range of chemical transformations.

Building Block for Fluoro- and Chloro-Substituted Aromatic Systems

The presence of both fluorine and chlorine atoms on the pyridine ring of this compound allows for its use as a building block in the synthesis of more complex fluoro- and chloro-substituted aromatic systems. The differential reactivity of the C-Cl and C-F bonds can be exploited in sequential cross-coupling reactions.

For instance, the more reactive C-Cl bond can be selectively coupled with an organometallic reagent under palladium catalysis, leaving the C-F bond intact for subsequent transformations. This stepwise approach enables the controlled introduction of different substituents onto the pyridine ring, leading to highly functionalized aromatic compounds. The parent compound, 2-chloro-3-fluoropyridine, is recognized as an important intermediate for pharmaceuticals, underscoring the value of this substitution pattern. google.com The synthesis of its boronic acid derivative, (2-chloro-3-fluoropyridin-4-yl)boronic acid, further expands its utility in Suzuki-Miyaura cross-coupling reactions for the construction of biaryl and other complex aromatic structures. nih.gov

Intermediate in the Synthesis of Functional Organic Materials

The unique electronic properties conferred by the fluorine and chlorine substituents, combined with the potential for polymerization or incorporation into larger macromolecular structures via the ethanol side chain, make this compound a promising intermediate for the synthesis of functional organic materials.

The hydroxyl group can be esterified or etherified with monomers containing polymerizable groups, such as acrylates or styrenes. The resulting monomers could then be polymerized to yield polymers with tailored properties, such as high thermal stability, specific optical properties, or flame retardancy, which are often associated with fluorinated and chlorinated polymers. While direct applications of this compound in this area are not widely reported, the principles of incorporating halogenated aromatic moieties into polymers to enhance their material properties are well-established.

Emerging Methodologies and Future Research Directions

Photochemical and Electrochemical Strategies for Derivatization

The inherent reactivity of the pyridine (B92270) ring and the alcohol moiety in 1-(2-chloro-3-fluoropyridin-4-yl)ethanol makes them prime candidates for advanced photochemical and electrochemical transformations. These methods offer mild reaction conditions and unique reactivity patterns compared to traditional thermal approaches.

Photoredox catalysis, in particular, has emerged as a powerful tool for functionalizing pyridines. researchgate.netacs.org Dual photoredox/copper catalysis systems have been successfully employed for the remote C(sp³)–H functionalization of alcohols via N-alkoxypyridinium salts. nih.gov This strategy involves the generation of an alkoxy radical, which then facilitates a 1,5-hydrogen atom transfer (1,5-HAT) to create a C-centered radical for subsequent functionalization. nih.gov Such a pathway could be adapted to functionalize the ethyl group of this compound at the terminal carbon. Other photoredox catalytic methods enable the deoxygenative functionalization of alcohols, converting the C-O bond into a C-C or C-X bond, thereby expanding the synthetic utility of the alcohol group. rsc.org Furthermore, photochemical approaches utilizing pyridinyl radicals, generated from the single-electron reduction of pyridinium (B92312) ions, allow for novel C–H functionalization of the pyridine ring itself, offering regioselectivity that differs from classical methods like Minisci chemistry. acs.org

Electrochemical synthesis provides another green and efficient avenue for derivatization. Anodically coupled electrolysis, for instance, can generate radical species from stable and readily available sources to construct complex heterocyclic molecules. nih.gov Electrochemical oxidation has been shown to functionalize halogenated aromatic systems; for example, the oxidation of 4-chloroaniline (B138754) in the presence of nucleophiles leads to the formation of new C-S and N-S bonds. nih.gov This suggests that the 2-chloro-3-fluoropyridine (B99640) ring could be susceptible to similar electrochemically-driven nucleophilic substitutions or functionalizations, potentially at the vacant C-5 or C-6 positions.

| Methodology | Potential Application for this compound | Key Features |

| Dual Photoredox/Cu Catalysis | Remote C(sp³)–H functionalization of the ethanol (B145695) side chain. nih.gov | Mild conditions, domino process, alkoxy radical generation. nih.gov |

| Pyridinyl Radical Chemistry | C-H functionalization of the pyridine ring (e.g., at C-5 or C-6). acs.org | Novel regioselectivity, harnesses reactivity of reduced pyridine species. acs.org |

| Anodically Coupled Electrolysis | Introduction of functional groups (e.g., CF₃, Cl) onto the molecule. nih.gov | Use of stable precursors, convergent synthesis. nih.gov |

| Electrochemical Oxidation | Nucleophilic substitution or functionalization on the pyridine ring. nih.gov | Generation of reactive intermediates, controlled potential reactions. nih.gov |

Flow Chemistry and Continuous Processing for Scalable Synthesis

For the industrial production of fine chemicals and pharmaceutical intermediates, scalability, safety, and efficiency are paramount. Flow chemistry, or continuous processing, offers significant advantages over traditional batch methods for the synthesis of pyridine derivatives. mdpi.com

Continuous flow microreactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, better selectivity, and improved safety, especially for highly exothermic or hazardous reactions. organic-chemistry.orgresearchgate.net A notable example is the N-oxidation of various pyridine derivatives using a packed-bed microreactor with a titanium silicalite (TS-1) catalyst and hydrogen peroxide. organic-chemistry.org This system demonstrated high efficiency and stability, capable of operating continuously for over 800 hours while maintaining catalyst activity, highlighting its potential for large-scale production. organic-chemistry.org The synthesis of pyrazole (B372694) derivatives from pyridines has also been explored in flow, showcasing significant reductions in reaction time from hours to minutes compared to batch processes. mdpi.com Adopting a flow-based synthesis for this compound or its precursors could streamline production, minimize waste, and enhance process safety.

| Feature | Advantage in Flow Chemistry | Relevance to Pyridine Synthesis |

| Enhanced Heat & Mass Transfer | Improved control over exothermic reactions, higher efficiency. | Safer handling of nitration or oxidation steps often used in pyridine chemistry. |

| Precise Parameter Control | Higher yields and selectivity, better reproducibility. mdpi.com | Fine-tuning conditions for regioselective functionalization. |

| Scalability | Straightforward scale-up by running the reactor for longer or using parallel systems. | Facilitates large-scale production of pyridine-based APIs or intermediates. organic-chemistry.org |

| Safety | Small reactor volumes minimize the risk associated with hazardous reagents or unstable intermediates. mdpi.com | Important when dealing with potentially explosive reagents or intermediates. |

Biocatalytic Approaches for Enantioselective Transformations

The ethanol substituent on this compound creates a chiral center, meaning the compound can exist as two enantiomers. In pharmaceuticals, typically only one enantiomer is biologically active. Biocatalysis is a powerful and green tool for the synthesis of such single-enantiomer (homochiral) compounds. nih.gov

Enzymes operate with high chemo-, regio-, and enantioselectivity under mild conditions (aqueous media, ambient temperature, and neutral pH), reducing the environmental impact of chemical processes. nih.govresearchgate.net For the synthesis of chiral alcohols, oxidoreductases (like ketoreductases) are commonly used for the enantioselective reduction of a precursor ketone (e.g., 1-(2-chloro-3-fluoropyridin-4-yl)ethanone). This approach can produce the desired alcohol enantiomer with high purity. Other enzymes, such as lipases, are widely used for the kinetic resolution of racemic alcohols, where the enzyme selectively acylates one enantiomer, allowing for the easy separation of the two. nih.gov Recent research has focused on enhancing enzyme stability and activity by creating specialized catalytic microenvironments, such as using chiral supramolecular scaffolds, which can amplify the biological functionalities of the enzyme. nih.gov

| Biocatalytic Strategy | Description | Application to this compound |

| Enantioselective Reduction | An oxidoreductase enzyme reduces a prochiral ketone to a single enantiomer of the alcohol. nih.gov | Direct synthesis of (R)- or (S)-1-(2-chloro-3-fluoropyridin-4-yl)ethanol from the corresponding ketone. |

| Kinetic Resolution | An enzyme (e.g., lipase) selectively reacts with one enantiomer of the racemic alcohol, allowing separation. nih.gov | Separation of a racemic mixture of this compound. |

| Whole-Cell Biocatalysis | Use of entire microorganisms, which contain the necessary enzymes and cofactors. nih.govresearchgate.net | Cost-effective synthesis without the need for enzyme purification or external cofactor addition. |

Data-Driven Approaches and Machine Learning for Reaction Prediction

The complexity of organic synthesis, with its vast number of reagents, catalysts, and reaction conditions, presents an ideal challenge for artificial intelligence (AI) and machine learning (ML). These data-driven approaches are revolutionizing how chemists approach synthesis by predicting reaction outcomes, optimizing conditions, and even proposing novel synthetic routes. nih.govresearchgate.net

For heterocyclic compounds like pyridine derivatives, ML models can predict biological activity and synthetic outcomes, saving significant time, money, and chemical resources. nih.govresearchgate.net Recent efforts focus on developing models that can predict reaction yields and regioselectivity with high accuracy. researchgate.net By training on large datasets of known reactions, these models learn the intricate relationships between a molecule's structure and its reactivity. youtube.com For instance, transfer learning techniques are being used to improve the performance of retrosynthesis prediction models for heterocycles, where experimental data may be scarce. chemrxiv.org AI can also assist in analytical chemistry, with neural networks being developed to accurately replicate NMR chemical shifts, aiding in the rapid and correct identification of newly synthesized compounds. acs.org Applying these predictive models to this compound could accelerate the discovery of new derivatization reactions by computationally screening vast arrays of potential reactants and conditions before any experiments are run. chemrxiv.org

| AI/ML Application | Description | Potential Impact |

| Reaction Outcome Prediction | Predicts the product(s) and yield of a reaction given the reactants and conditions. youtube.comquantumzeitgeist.com | Reduces trial-and-error experimentation; prioritizes high-yield reactions. |

| Retrosynthesis Planning | Proposes a synthetic pathway from a target molecule back to available starting materials. researchgate.netchemrxiv.org | Accelerates the design of efficient synthetic routes. |

| Condition Optimization | Suggests optimal solvents, catalysts, and temperatures for a desired transformation. chemrxiv.org | Improves reaction efficiency and reduces development time. |

| Property Prediction | Forecasts physicochemical or biological properties of novel compounds. nih.govresearchgate.net | Guides the design of derivatives with desired characteristics. |

Unexplored Reactivity Pathways and Selective Functionalization

While many methods exist for functionalizing pyridines, achieving regioselectivity remains a significant challenge due to the electronic nature of the ring. researchgate.net Research continues to uncover novel reactivity patterns that allow for the precise modification of specific positions on the pyridine ring.

The functionalization of the C-4 position of pyridines, relevant to the structure of this compound, has been a focus. One successful strategy involves the conversion of pyridines into heterocyclic phosphonium (B103445) salts, which act as versatile handles for subsequent C-O, C-S, C-N, and C-C bond-forming reactions at the 4-position. nih.govthieme-connect.de Another approach utilizes a temporary blocking group to direct classic Minisci decarboxylative alkylations to the C-4 position with high selectivity under acid-free conditions. nih.gov

Beyond established positions, there is a strong drive to functionalize typically less reactive sites. For example, Pd-catalyzed C-3 selective olefination of pyridines has been developed using specific ligands, providing a new way to build complexity on the pyridine core. nih.gov Furthermore, rhodium-catalyzed intramolecular C-H functionalization enables the synthesis of complex, multicyclic pyridine structures from simple tethered alkenes. nih.gov Exploring these and other novel pathways could unlock new transformations for this compound, allowing for the selective introduction of functional groups at the C-5 or C-6 positions, which are electronically distinct due to the existing chloro and fluoro substituents.

Development of Novel Reagents and Catalysts for its Synthesis and Transformation

The discovery and design of new reagents and catalysts are central to advancing synthetic chemistry. For a highly functionalized molecule like this compound, tailored catalysts and reagents can offer unprecedented efficiency and selectivity.

Recent advances include the rational design of phosphine (B1218219) reagents that enable the selective halogenation of unactivated pyridines, a key transformation in the synthesis of building blocks like the title compound. researchgate.netnih.gov In catalysis, the development of iridium-based systems for the enantioselective C(sp³)–H borylation of C-H bonds adjacent to nitrogen atoms opens up pathways for the stereocontrolled functionalization of related heterocycles. acs.org

Multi-component reactions, where three or more reactants combine in a single operation to form a complex product, are also gaining prominence. rsc.org These methods, often accelerated by microwave irradiation, provide rapid and atom-economical access to highly functionalized pyridines from simple, inexpensive starting materials. acs.orgnih.gov The development of organocatalysts that can achieve previously difficult transformations, such as the meta-C–H hydroxylation of azaarene N-oxides, further expands the synthetic toolkit. acs.org Future research will likely yield new catalytic systems specifically designed to tolerate or selectively react with the chloro- and fluoro-substituents on the pyridine ring, enabling even more precise and efficient synthesis and modification of this compound.

Q & A

Q. What are effective synthetic routes for 1-(2-Chloro-3-fluoropyridin-4-yl)ethanol, and how can they be validated?

Methodological Answer: A common approach involves coupling reactions using halogenated pyridine derivatives. For example, 2-chloro-3-fluoro-4-iodopyridine (a structurally similar precursor) can undergo nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura) with ethanol derivatives . Friedel-Crafts acylation, as described for analogous fluorophenyl ethanones, may also be adapted by reacting acyl chlorides with fluoropyridine intermediates under Lewis acid catalysis (e.g., AlCl₃) . Validation includes monitoring reaction progress via TLC and confirming product purity through HPLC (≥95% purity recommended) .

Q. How can the structure of this compound be characterized?

Methodological Answer:

- NMR Spectroscopy : Analyze H and C NMR spectra to identify the pyridinyl ethanol moiety. Key signals include the ethanol -OH (~1-5 ppm, broad) and aromatic protons (6-8 ppm). Fluorine and chlorine substituents induce distinct splitting patterns .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. The chlorine and fluorine atoms will exhibit characteristic electron density maps .

- Mass Spectrometry : Confirm molecular weight via ESI-MS, observing the molecular ion peak [M+H] and isotopic clusters from Cl/Cl and F .

Advanced Research Questions

Q. How can reaction yields be optimized for halogenated pyridinyl ethanol derivatives?

Methodological Answer:

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, optimizing ligand-to-metal ratios to reduce byproducts .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution rates. For Friedel-Crafts, use dichloromethane or nitrobenzene .

- Temperature Control : Maintain 60-80°C for coupling reactions to balance kinetics and side reactions. Lower temperatures (0-25°C) may stabilize intermediates in acylation .

Q. How should researchers address contradictions in spectroscopic data during characterization?

Methodological Answer:

- Purification : Re-crystallize the compound in ethanol/water mixtures to remove impurities affecting NMR signals .

- Isotopic Analysis : Use F NMR to resolve splitting from adjacent chlorine atoms, which may obscure H NMR signals .

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT calculations for C chemical shifts) .

Q. What computational methods are suitable for studying electronic effects in halogenated pyridinyl ethanol derivatives?

Methodological Answer: